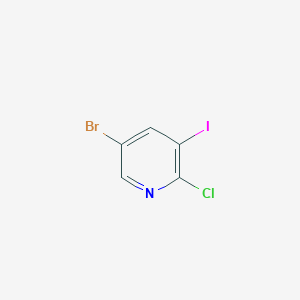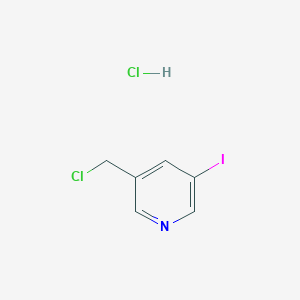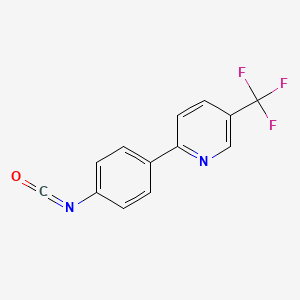
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine is a chemical compound known for its unique structural features and reactivity. It contains an isocyanate group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group. This combination of functional groups makes it a valuable compound in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For instance, if used as a reagent in organic synthesis, the isocyanate group could react with nucleophiles to form various products. The trifluoromethyl group could influence the reactivity and selectivity of these reactions .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its reactivity and properties. It could potentially be used as a reagent in organic synthesis or as a building block in the synthesis of more complex molecules. Further studies and experimental data are needed to fully explore its potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-isocyanatophenyl derivatives with pyridine compounds under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine include amines, alcohols, and polyols. Reaction conditions often involve mild temperatures and the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from reactions involving 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine include ureas, carbamates, and polyurethanes, depending on the specific reactants and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isocyanatophenyl trifluoromethyl sulfide
- 2-(4’-Isocyanatophenyl)-6-methylbenzthiazole
- Tris(4-isocyanatophenyl) thiophosphate
Uniqueness
2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine is unique due to the combination of the isocyanate group with a trifluoromethyl-substituted pyridine ring. This structural feature imparts distinct reactivity and stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Eigenschaften
IUPAC Name |
2-(4-isocyanatophenyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(17-7-10)9-1-4-11(5-2-9)18-8-19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEVPIXAPFROGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640248 |
Source


|
| Record name | 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-73-6 |
Source


|
| Record name | 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isocyanatophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
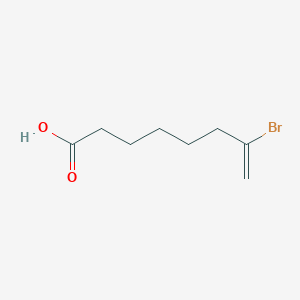
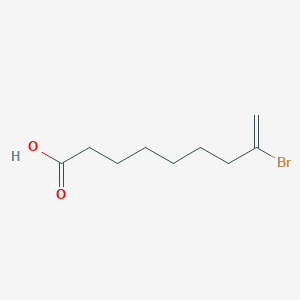
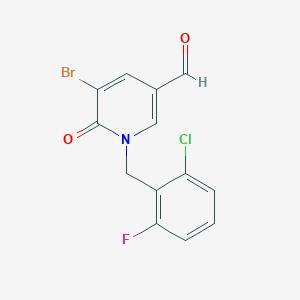
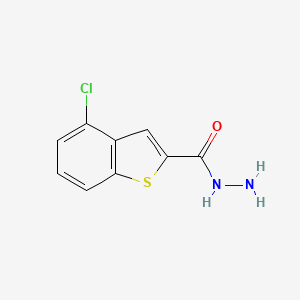
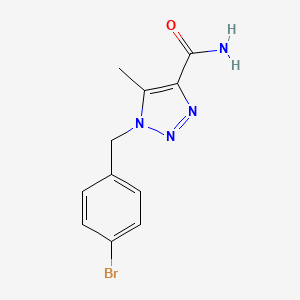

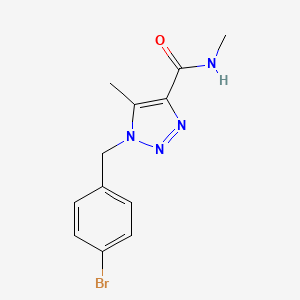
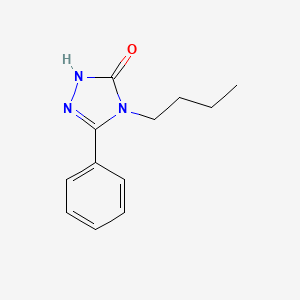

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)
![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)
